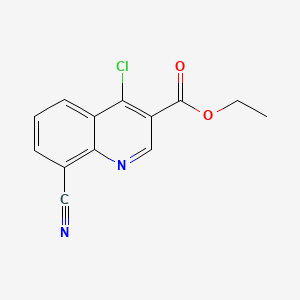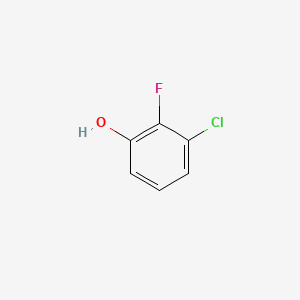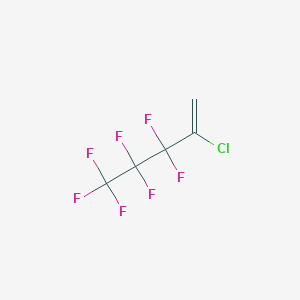
3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole
Übersicht
Beschreibung
3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole is a compound that features a carbazole core substituted with bromine atoms at positions 3 and 6, and an oxirane (epoxide) group at the 9-position
Wirkmechanismus
Target of Action
It is part of a class of compounds known as aminopropyl carbazoles, which have been found to have neuroprotective effects .
Mode of Action
It is known that aminopropyl carbazoles, to which this compound belongs, have neuroprotective properties . They are believed to interact with neurons in a way that protects them from damage or degeneration .
Biochemical Pathways
Given its neuroprotective properties, it is likely that it interacts with pathways involved in neuronal growth, development, and survival .
Pharmacokinetics
The compound “3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole” is reported to be non-toxic, orally bioavailable, metabolically stable, and able to cross the blood-brain barrier . These properties suggest that it has good bioavailability and can reach its target sites in the brain effectively .
Result of Action
The compound has been found to protect developing neurons in a mouse model of hippocampal neurogenesis and protect mature neurons within the substantia nigra in a mouse model of Parkinson’s disease . This suggests that it could have potential therapeutic applications in the treatment of neurodegenerative diseases and traumatic brain injury .
Biochemische Analyse
Biochemical Properties
3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The oxirane group in the compound is highly reactive and can form covalent bonds with nucleophilic sites in proteins and enzymes. This reactivity allows this compound to act as an inhibitor or activator of various enzymes, depending on the nature of the interaction. For example, it has been shown to interact with cytochrome P450 enzymes, leading to the inhibition of their catalytic activity . Additionally, the bromine atoms in the compound can participate in halogen bonding, further influencing its interactions with biomolecules.
Cellular Effects
This compound has been found to affect various types of cells and cellular processes. In neuronal cells, this compound exhibits neuroprotective properties by promoting the survival of developing neurons and protecting mature neurons from degeneration . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to activate the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and growth . Additionally, it can alter the expression of genes involved in oxidative stress response and apoptosis, thereby enhancing cell viability.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The oxirane group in the compound can form covalent bonds with nucleophilic amino acid residues in enzymes, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of cytochrome P450 enzymes by forming covalent adducts with the heme group . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. The bromine atoms in this compound can also participate in halogen bonding, further influencing its molecular interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under physiological conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of less active or inactive metabolites . Long-term studies have shown that this compound can maintain its neuroprotective effects over extended periods, suggesting its potential for chronic treatment of neurodegenerative diseases . The degradation products of the compound may have different biological activities, which should be considered in long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits neuroprotective effects without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . The threshold for these toxic effects depends on the duration of exposure and the specific animal model used. It is important to determine the optimal dosage of this compound to maximize its therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . The compound can be metabolized through oxidation, reduction, and hydrolysis reactions, leading to the formation of various metabolites. These metabolites can have different biological activities and may contribute to the overall effects of the compound. For example, the oxidation of this compound by cytochrome P450 enzymes can produce reactive intermediates that can further interact with biomolecules . The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity, as well as the presence of cofactors.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to reach the central nervous system and exert its neuroprotective effects . Within cells, this compound can be transported by various membrane transporters, including ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters . These transporters can affect the localization and accumulation of the compound in specific cellular compartments, influencing its biological activity.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound has been found to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . The presence of targeting signals or post-translational modifications can direct this compound to specific compartments or organelles. For example, the compound can be targeted to the mitochondria, where it can modulate mitochondrial function and protect against oxidative stress . The subcellular localization of this compound is an important factor in determining its biological effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole typically involves the bromination of 9-(oxiran-2-ylmethyl)-9H-carbazole. The bromination reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 3 and 6 positions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Ring-Opening Reactions: The oxirane group can undergo ring-opening reactions with nucleophiles, leading to the formation of different functionalized carbazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Ring-Opening Reactions: Nucleophiles such as alcohols, amines, and thiols can be used.
Major Products Formed
Substitution Reactions: Products include various substituted carbazole derivatives depending on the nucleophile used.
Ring-Opening Reactions: Products include functionalized carbazole derivatives with hydroxyl, amino, or thiol groups at the 9-position.
Wissenschaftliche Forschungsanwendungen
3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole has several applications in scientific research:
Medicinal Chemistry: The compound has been investigated for its potential neuroprotective properties.
Biological Research: It is used as a building block for the synthesis of various biologically active molecules, including potential anticancer and antimicrobial agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-(Oxiran-2-ylmethyl)-9H-carbazole: Lacks the bromine substituents, resulting in different reactivity and applications.
3,6-Dibromo-9H-carbazole:
3,6-Dibromo-9-(2-hydroxyethyl)-9H-carbazole: Similar structure but with a hydroxyl group instead of an oxirane, leading to different reactivity and applications.
Uniqueness
3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole is unique due to the presence of both bromine atoms and an oxirane group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in both materials science and medicinal chemistry .
Eigenschaften
IUPAC Name |
3,6-dibromo-9-(oxiran-2-ylmethyl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Br2NO/c16-9-1-3-14-12(5-9)13-6-10(17)2-4-15(13)18(14)7-11-8-19-11/h1-6,11H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMRGIDWASSLGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
85458-14-6 | |
| Record name | 9H-Carbazole, 3,6-dibromo-9-(2-oxiranylmethyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85458-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30379559 | |
| Record name | 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85446-05-5 | |
| Record name | 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-dibromo-9-[(oxiran-2-yl)methyl]-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole particularly interesting for polymerization reactions?
A1: The research article " []" focuses on the use of triphenyl carbenium salts as initiators for cationic ring-opening polymerization of carbazolyl-containing epoxy monomers, with this compound being one of them. The presence of both the carbazole ring and the epoxy group in its structure makes this monomer appealing. Carbazole units are known for their electron-donating properties and can impart desirable properties like fluorescence and charge transport capabilities to the resulting polymers. The epoxy group, on the other hand, readily participates in ring-opening polymerization, allowing for the creation of polymer chains. Therefore, this monomer holds promise for the synthesis of functional polymers with potential applications in various fields such as optoelectronics and materials science.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-{[2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfanyl}benzenecarboxylate](/img/structure/B1350533.png)












